molecular formula C15H22O4 B8353361 1-(3,4,5-Trimethoxyphenyl)-1-hexanone

1-(3,4,5-Trimethoxyphenyl)-1-hexanone

Cat. No. B8353361
M. Wt: 266.33 g/mol
InChI Key: LZVHVOQBFDQFJQ-UHFFFAOYSA-N
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Patent
US05952355

Procedure details

Substantially the same procedure as in Process 1 of Example 48 was repeated using 3,4,5-trimethoxybenzaldehyde (3.92 g) and pentylmagnesium bromide (2.0 M diethyl ether solution, 12 ml) to give 1-(3,4,5-trimethoxyphenyl)-1-hexanone (3.27 g).
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[CH2:15]([Mg]Br)[CH2:16][CH2:17][CH2:18][CH3:19]>>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([C:6](=[O:7])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCCC)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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